molecular formula C12H12O3 B11895516 2-(2-Methyl-2H-chromen-2-yl)acetic acid

2-(2-Methyl-2H-chromen-2-yl)acetic acid

Katalognummer: B11895516
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: VVRCAEMWFDOQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-2H-chromen-2-yl)acetic acid is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H12O3, has a unique structure that makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-chromen-2-yl)acetic acid typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts to form the chromene ring. For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-2H-chromen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while reduction can produce dihydrochromenes .

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-2H-chromen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-2H-chromen-2-yl)acetic acid involves its interaction with specific molecular targets. The chromene ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methyl-2H-chromen-2-yl)acetic acid is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial chemicals.

Eigenschaften

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-(2-methylchromen-2-yl)acetic acid

InChI

InChI=1S/C12H12O3/c1-12(8-11(13)14)7-6-9-4-2-3-5-10(9)15-12/h2-7H,8H2,1H3,(H,13,14)

InChI-Schlüssel

VVRCAEMWFDOQJA-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=CC=CC=C2O1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.